molecular formula C9H5FO3 B2507078 5-Fluoro-1-benzofuran-3-carboxylic acid CAS No. 147373-09-9

5-Fluoro-1-benzofuran-3-carboxylic acid

Cat. No.: B2507078
CAS No.: 147373-09-9
M. Wt: 180.134
InChI Key: CNGNGGBYKPBLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

5-Fluoro-1-benzofuran-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in its structure can form strong hydrogen bonds and participate in electrostatic interactions, which can influence the binding affinity and specificity of the compound. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, potentially modulating their activity and contributing to its antioxidant properties .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis, likely through the modulation of cell signaling pathways such as the MAPK/ERK pathway . Additionally, this compound can influence gene expression by acting as a transcriptional regulator, thereby affecting cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, altering their structure and function. This binding can lead to the inhibition of enzyme activity, such as topoisomerase, which is crucial for DNA replication and repair . Furthermore, this compound can modulate gene expression by interacting with transcription factors and influencing epigenetic modifications.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can undergo degradation in the presence of strong acids or bases . Over time, the effects of this compound on cellular function may diminish as the compound degrades, highlighting the importance of proper storage and handling in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exhibit therapeutic effects, such as reducing oxidative stress and inflammation . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window that must be carefully managed in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These interactions can affect metabolic flux and alter the levels of key metabolites, contributing to the compound’s overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin can influence the distribution and bioavailability of this compound in the bloodstream.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . In the nucleus, this compound can interact with DNA and transcription factors, while in the mitochondria, it can influence energy metabolism and apoptotic pathways.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogens or alkyl groups to the benzofuran ring .

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, 5-Fluoro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position of the benzofuran ring can enhance its stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-fluoro-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGNGGBYKPBLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.